(R,R)-ANDEN-Phenyl Trost Ligand

概要

説明

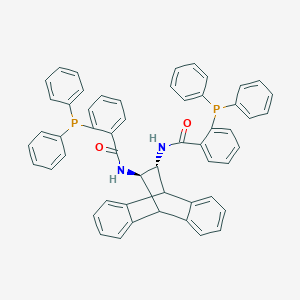

The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral bisphosphine ligand widely used in asymmetric catalysis, particularly in palladium-catalyzed allylic substitution reactions. Its structure features a 1,2-diamine backbone with phenyl substituents, enabling precise stereochemical control. This ligand has demonstrated exceptional enantioselectivity (up to >99.9% ee) in reactions such as decarboxylative asymmetric allylic alkylation (DAAA), making it invaluable for constructing quaternary stereocenters in natural product synthesis . Its performance is highly dependent on reaction conditions, including solvent, base, and substrate type, as seen in its variable diastereomeric ratios (dr) under different protocols .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of the (R,R)-ANDEN-Phenyl Trost Ligand involves the reaction of (R,R)-1,2-diaminocyclohexane with 2-diphenylphosphinobenzoic acid. The reaction typically occurs in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process involves the use of macroporous resin as an adsorbent to separate the desired enantiomer from the racemic mixture. The racemic mixture is passed through the resin, and the desired (R,R) enantiomer is selectively adsorbed. The adsorbed ligand is then eluted using an appropriate solvent, and the eluent is collected and purified .

化学反応の分析

Types of Reactions

The (R,R)-ANDEN-Phenyl Trost Ligand primarily undergoes asymmetric allylic alkylation reactions. These reactions involve the formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. The ligand is also involved in various substitution reactions where it facilitates the replacement of a leaving group with a nucleophile .

Common Reagents and Conditions

Common reagents used in these reactions include palladium complexes, carbon nucleophiles (such as malonates and β-keto esters), oxygen nucleophiles (such as alcohols and carboxylates), and nitrogen nucleophiles (such as amines and azides). The reactions are typically carried out in organic solvents like acetonitrile or dichloromethane under mild conditions .

Major Products

The major products formed from these reactions are chiral compounds with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products .

科学的研究の応用

Key Applications

-

Asymmetric Catalysis

- The ligand is predominantly used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds with high stereochemical control.

- Mechanism : The ligand coordinates with the palladium catalyst to form a π-allyl complex, allowing for selective nucleophilic attack that yields enantioenriched products.

-

Synthesis of Pharmaceuticals

- (R,R)-ANDEN-Phenyl Trost Ligand is instrumental in synthesizing biologically active compounds, including pharmaceuticals and natural products.

- Case Study : Research has demonstrated its effectiveness in synthesizing complex alkaloids with yields exceeding 90% and enantiomeric excess greater than 99% .

-

Material Science

- The ligand is utilized in developing materials that require precise chirality, such as chiral catalysts and sensors.

- Its unique properties enable the design of materials with specific optical activities.

Performance Comparison

The effectiveness of this compound can be compared to other Trost ligands in various reactions:

| Entry | Ligand Type | Yield [%] | Enantiomeric Excess [%] |

|---|---|---|---|

| 1 | (S,S)-DACH-phenyl Trost | 72 | 99 |

| 2 | (R,R)-DACH-phenyl Trost | 81 | -97 |

| 3 | (S,S)-DPEDA-phenyl Trost | 63 | 86 |

| 4 | (S,S)-DACH-naphthyl Trost | 0 | -- |

| 5 | (R,R)-ANDEN-phenyl Trost | 44 | -24 |

This table illustrates the varying effectiveness of different ligands in achieving high yields and enantiomeric purity .

Case Studies

- Alkaloid Synthesis

- Dearomatization Reactions

- Machine Learning Applications

作用機序

The (R,R)-ANDEN-Phenyl Trost Ligand exerts its effects through the formation of a chiral palladium complex. This complex facilitates the asymmetric allylic alkylation by coordinating with the palladium center and the substrate. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products with high enantiomeric excess .

類似化合物との比較

2.1. (R,R)-ANDEN-Phenyl vs. DACH-Phenyl/Naphthyl Trost Ligands

Enantioselectivity :

- In Pd-catalyzed β-hydride elimination, (R,R)-DACH-phenyl (L11) outperformed (S,S)-DACH-naphthyl (L10), achieving 96% yield and 89% ee compared to 73% yield and 75% ee for L10 .

- For dearomatization reactions, (S,S)-DACH-phenyl (L1) provided 99% ee, whereas (S,S)-ANDEN-phenyl (L5) delivered only 24% ee, highlighting the superior efficacy of DACH-phenyl variants in this context .

- Substrate Scope: The (R,R)-DACH-naphthyl ligand achieved 96% ee in allylic amination of 5- and 6-membered ring carbonates , while (R,R)-ANDEN-phenyl excelled in DAAA of cyclopentanone-derived substrates (>99.9% ee) .

2.2. Comparison with Other Trost Ligand Derivatives

- Ligand (R,R)-L22 : Modified with a diphenylethane diamine bridge, this ligand achieved 95–98% ee in allylic amination of acyclic substrates, comparable to (R,R)-ANDEN-phenyl in enantioselectivity but requiring specific nucleophiles like MbsNHOSO2NH2 .

- Ligand (R,R)-L23 : Demonstrated broad substrate tolerance in DAAA reactions, yielding up to 99% ee for δ-valerolactams. However, (R,R)-ANDEN-phenyl remains superior for constructing all-carbon quaternary centers .

2.3. Comparison with Non-Trost Ligands

- PHOX Ligands: Mechanistically distinct, PHOX ligands operate via inner-sphere pathways and perform poorly with stabilized enolates, whereas (R,R)-ANDEN-phenyl uses an outer-sphere mechanism, enabling high selectivity with "soft" enolates .

Key Data Tables

Table 1: Performance of Trost Ligands in Selected Reactions

Table 2: Mechanistic and Substrate Compatibility Insights

生物活性

(R,R)-ANDEN-Phenyl Trost ligand is a specialized chiral ligand used predominantly in palladium-catalyzed asymmetric reactions. Its unique structure and properties allow it to facilitate various chemical transformations with high enantioselectivity. This article explores its biological activity, focusing on its role in catalysis, mechanisms of action, and implications for synthetic organic chemistry.

Chemical Structure and Properties

The this compound has the following chemical formula:

- Molecular Formula : C54H42N2O2P2

- CAS Number : 152140-65-3

- Molecular Weight : 812.9 g/mol

The ligand features a complex structure that includes diphenylphosphino groups, which are crucial for its catalytic activity. The presence of these groups enhances the ligand's ability to stabilize palladium complexes, thereby improving reaction outcomes in asymmetric synthesis.

The catalytic efficiency of this compound is attributed to its ability to form stable complexes with palladium. This interaction facilitates the activation of substrates during palladium-catalyzed reactions. The mechanism typically involves:

- Formation of Pd-Ligand Complex : The ligand coordinates with palladium, forming a complex that is essential for catalysis.

- Nucleophilic Attack : The activated allylic substrate undergoes nucleophilic attack, leading to the formation of enantioenriched products.

- Stereochemical Control : The steric and electronic properties of the ligand dictate the stereochemical outcome, allowing for high enantioselectivity.

Biological Activity in Catalysis

The biological activity of this compound is best illustrated through its application in various synthetic methodologies:

Table 1: Summary of Catalytic Applications

| Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Allylic Substitution | Cinnamyl carbonate | 72 | 99 |

| Decarboxylative Asymmetric Allylation | Diphenylallyl acetate | Up to 98 | Up to 99 |

| Asymmetric Dearomatization | Indole derivatives | 81 | Up to 97 |

These reactions demonstrate the ligand's versatility and effectiveness in achieving high yields and enantioselectivities across different substrates.

Case Studies

Several studies have highlighted the efficacy of this compound in asymmetric synthesis:

- Study on Allylic Substitution : A study conducted by Guiry et al. showcased the use of this ligand in allylic substitution reactions, achieving yields over 99% with excellent enantiomeric excess, underscoring its potential in pharmaceutical applications .

- Machine Learning in Catalysis : Recent advancements have utilized machine learning approaches to optimize conditions for reactions involving this ligand, demonstrating its adaptability and efficiency in modern synthetic pathways .

- Comparative Studies : Research comparing various ligands indicated that this compound consistently outperformed others in terms of enantioselectivity and yield when applied to complex substrates .

Q & A

Q. What is the mechanistic role of (R,R)-ANDEN-Phenyl Trost Ligand in Pd-catalyzed allylic alkylation?

Basic

The this compound facilitates enantioselectivity in Pd-catalyzed allylic substitutions by controlling the spatial orientation of nucleophilic attack. Computational and experimental studies suggest it operates via an outer-sphere mechanism, where the ligand's phenyl rings sterically block one enantiotopic carbon (pro-R) while allowing nucleophilic attack on the pro-S carbon. This "deactivation model" is supported by X-ray crystallography and kinetic studies .

Q. How does ligand ring size influence enantioselectivity in reactions using Trost-type ligands?

Advanced

Modifying the ligand's ring size (e.g., azetidine vs. pyrrolidine scaffolds) can reverse enantioselectivity by altering non-covalent interactions between the substrate and catalyst. For example, in aza-Friedel–Crafts alkylations, the this compound produces (R)-products, while its azetidine analogue yields (S)-enantiomers. DFT calculations reveal that larger ring sizes increase steric bulk, redirecting substrate binding modes and stabilizing distinct transition states .

Q. What synthetic strategies are effective for preparing this compound?

Basic

The ligand is synthesized via a multi-step sequence involving chiral cyclohexanediamine scaffolds. Key steps include:

Reduction of (R)-configured amino acids (e.g., t-leucine) to amino alcohols.

Amide formation with bromobenzoic acid derivatives.

Oxazoline ring closure to finalize the ligand structure (see Scheme 4A in Holzheimer et al., 2021) .

Q. How do reaction conditions (temperature, solvent, concentration) impact catalytic efficiency with this ligand?

Advanced

Contradictory observations exist:

- Low efficiency at high temps : At 60°C and 0.1 M concentration, reactions with this compound showed incomplete conversion after 38 hours, possibly due to catalyst decomposition .

- Improved yields at elevated temps : In Pd-catalyzed DAAA reactions, increasing temps from 23°C to 60°C enhanced both yield (up to 99%) and enantioselectivity (93%→98% ee), likely by accelerating oxidative addition or nucleophilic attack .

Methodological Insight : Optimize via iterative screening of temp (23–60°C), solvent polarity (MeOH vs. THF), and concentration (0.01–0.1 M).

Q. How does this ligand compare to PHOX-type ligands in stabilizing enolate nucleophiles?

Basic

The Trost ligand outperforms PHOX systems with "soft" enolates (e.g., stabilized β-ketoesters) due to its outer-sphere mechanism, which accommodates charge-delocalized intermediates. PHOX ligands excel with "hard" enolates (e.g., basic alkyl enolates) via inner-sphere pathways. Selectivity trends correlate with substrate electronic profiles .

Q. What analytical methods validate enantioselectivity and reaction outcomes with this ligand?

Basic

- Chiral SFC/HPLC : Quantify enantiomeric ratios (e.r.) and ee values (up to 98% reported).

- X-ray crystallography : Resolve catalyst-substrate adducts to confirm stereochemical control.

- DFT calculations : Map transition states to rationalize selectivity (e.g., steric vs. electronic effects) .

Q. Why might enantioselectivity drop in allylic alkylations using this compound?

Advanced

Common pitfalls:

- Substrate mismatch : Highly electron-deficient allylic carbonates may favor competing pathways (e.g., β-hydride elimination).

- Solvent effects : Polar aprotic solvents (DMF) can disrupt hydrogen-bonding interactions critical for enantiocontrol.

- Ligand degradation : Prolonged reaction times at high temps may lead to ligand oxidation or Pd leaching. Validate via ³¹P NMR monitoring .

Q. How is the ligand applied in total synthesis of natural products?

Advanced

The ligand enables key C–C bond-forming steps:

- Aspidophytine synthesis : Pd-catalyzed allylic alkylation of β-ketoesters with 85% ee, upgradable to 97% via recrystallization .

- Monoterpene indole alkaloids : Enantioselective alkylation of indole lactams (up to 98% ee) using modified (R,R)-DACH-phenyl Trost ligands .

Q. Can this ligand be modified to broaden substrate scope or improve selectivity?

Advanced

Yes. Recent modifications include:

- DACH-naphthyl variants : Enhanced π-π interactions for aryl-substituted allylic carbonates (up to 96% ee) .

- Phosphate anion pairing : Hybrid ligands with chiral anions improve yields in challenging alkylations (e.g., branched N-heterocycles) .

Q. How do computational studies reconcile conflicting stereochemical outcomes with similar ligands?

Advanced

DFT analyses reveal that subtle ligand distortions (e.g., axial vs. equatorial phenyl orientations) alter transition-state energies. For example, azetidine-based ligands reduce steric clash in aza-Friedel–Crafts reactions, flipping the favored enantiomer. Energy differences as small as 1–2 kcal/mol can invert selectivity .

特性

IUPAC Name |

2-diphenylphosphanyl-N-[(15R,16R)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZNCOFLFMFHP-VSTSRGMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@H]4[C@@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458224 | |

| Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152140-65-3 | |

| Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。